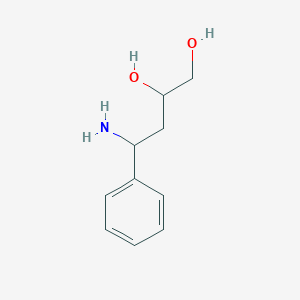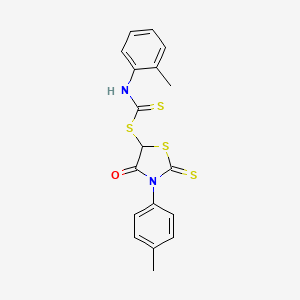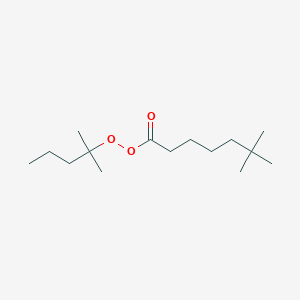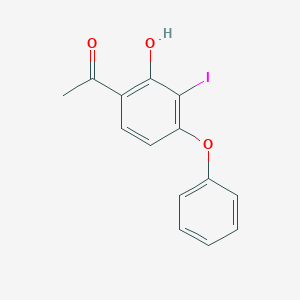
4-Amino-4-phenylbutane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-4-phenylbutane-1,2-diol is an organic compound with the molecular formula C10H15NO2. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a butane backbone with two hydroxyl groups (-OH) at the 1 and 2 positions. It is a versatile compound with significant applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-phenylbutane-1,2-diol typically involves the reduction of 4-Nitro-4-phenylbutane-1,2-diol. This reduction can be achieved using hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under mild conditions. Another method involves the use of sodium borohydride (NaBH4) as a reducing agent in an alcoholic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient and controlled reduction of the nitro compound to the amino compound, ensuring high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-4-phenylbutane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro precursor can be reduced to the amino compound using hydrogenation or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) in methanol.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Formation of 4-Amino-4-phenylbutane-1,2-dione.
Reduction: Formation of this compound from the nitro precursor.
Substitution: Formation of amides or sulfonamides.
Aplicaciones Científicas De Investigación
4-Amino-4-phenylbutane-1,2-diol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Amino-4-phenylbutane-1,2-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylbutane-1,2-diol: Lacks the amino group, making it less reactive in certain biochemical reactions.
4-Amino-4-phenylbutane-1,2-dione: Contains carbonyl groups instead of hydroxyl groups, altering its chemical reactivity and biological activity.
Uniqueness
4-Amino-4-phenylbutane-1,2-diol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
143602-18-0 |
|---|---|
Fórmula molecular |
C10H15NO2 |
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
4-amino-4-phenylbutane-1,2-diol |
InChI |
InChI=1S/C10H15NO2/c11-10(6-9(13)7-12)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
Clave InChI |
MWXNEPQRLUVWRY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC(CO)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Prop-2-en-1-yl [2-(4-chlorophenyl)-2-oxoethyl]carbamate](/img/structure/B12547450.png)

![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)



![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
methanone](/img/structure/B12547513.png)
![4-[[(E)-hydrazinylidenemethyl]carbamoyl]cyclopenta-1,3-diene-1-carboxylic acid](/img/structure/B12547515.png)
![5H-Pyrrolo[1,2-a]imidazole-5-methanol,2-(4-fluorophenyl)-6,7-dihydro-3-[2-(propylamino)-4-pyrimidinyl]-,(5S)-](/img/structure/B12547520.png)
![{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}phosphonic dichloride](/img/structure/B12547536.png)

![3-Phenylthieno[2,3-b]pyrrolizin-8-one](/img/structure/B12547542.png)
